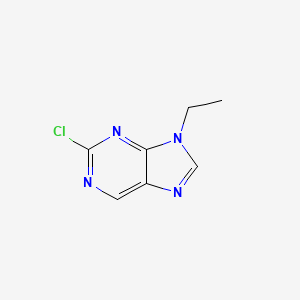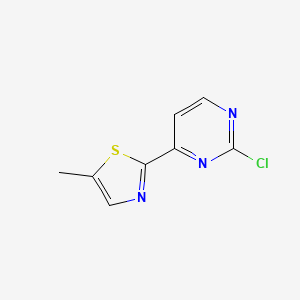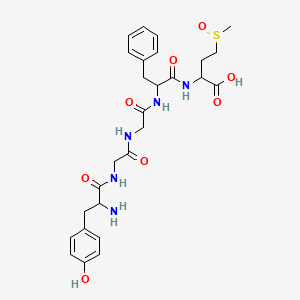![molecular formula C14H14Cl3NO4 B12117785 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- CAS No. 927990-06-5](/img/structure/B12117785.png)
4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is a synthetic organic compound characterized by the presence of a piperidine ring and a trichlorophenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Attachment of the Trichlorophenoxyacetyl Group: This step involves the acylation of the piperidine ring with 2-(2,4,6-trichlorophenoxy)acetyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the trichlorophenoxyacetyl moiety, potentially converting it to an alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trichlorophenoxyacetyl derivatives on cellular processes. It may serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the trichlorophenoxy group suggests possible applications in the development of herbicides or pharmaceuticals targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties. Its synthesis and modification can lead to the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxylic acid, 1-acetyl-: Similar structure but lacks the trichlorophenoxy group.
Isonipecotic acid: Contains a piperidine ring with a carboxylic acid group but lacks the acyl substitution.
Pipecolinic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is unique due to the presence of the trichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
927990-06-5 |
|---|---|
Molecular Formula |
C14H14Cl3NO4 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-[2-(2,4,6-trichlorophenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14Cl3NO4/c15-9-5-10(16)13(11(17)6-9)22-7-12(19)18-3-1-8(2-4-18)14(20)21/h5-6,8H,1-4,7H2,(H,20,21) |
InChI Key |
ZSWVSZFYLSWPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)




![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)

